molecular formula C7H10N4O2S B13505874 4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione

4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione

Cat. No.: B13505874
M. Wt: 214.25 g/mol
InChI Key: SYPCPOGZCYYGBG-UHFFFAOYSA-N
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Description

4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is a heterocyclic compound that features a unique pyrazolo-thiazine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with 2-chloro-1,3-dimethyl-1H-thiazol-4(5H)-one in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-2,2-dione
  • 4-amino-1,6-dimethyl-1H-pyrazolo[3,4-e][1,2,4]triazine-2,2-dione

Uniqueness

4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is unique due to its thiazine ring, which imparts distinct chemical and biological properties compared to other pyrazolo derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

1,6-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-amine

InChI

InChI=1S/C7H10N4O2S/c1-10-3-5-6(8)4-14(12,13)11(2)7(5)9-10/h3-4H,8H2,1-2H3

InChI Key

SYPCPOGZCYYGBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CS(=O)(=O)N(C2=N1)C)N

Origin of Product

United States

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